(R)-a-Amino-3,4-dimethoxybenzeneacetic acid
CAS No.:
Cat. No.: VC15876090
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO4 |
|---|---|
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | (2R)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1 |
| Standard InChI Key | HVFSBZGHEZRVGA-SECBINFHSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)[C@H](C(=O)O)N)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(C(=O)O)N)OC |
Introduction
Structural and Stereochemical Characteristics
(R)-α-Amino-3,4-dimethoxybenzeneacetic acid (IUPAC name: (2R)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid) features a central α-carbon bonded to an amino group (-NH₂), a carboxylic acid (-COOH), and a 3,4-dimethoxyphenyl moiety. The stereocenter at the α-carbon confers chirality, with the (R)-enantiomer exhibiting distinct physicochemical and biological properties compared to its (S)-counterpart .
The methoxy groups at positions 3 and 4 of the aromatic ring enhance electron density through resonance effects, influencing both reactivity and intermolecular interactions. X-ray crystallographic studies of analogous compounds reveal planar aromatic systems with dihedral angles between the phenyl ring and amino acid backbone typically ranging from 60° to 80°, a configuration that optimizes π-π stacking interactions .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Chiral Pool Synthesis
The most common synthesis route utilizes (R)-phenylglycine derivatives as chiral templates. Key steps include:
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Methoxy Group Installation: Electrophilic aromatic substitution of phenylglycine using dimethyl sulfate under basic conditions achieves 3,4-dimethoxy substitution.
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Side Chain Elongation: Wittig olefination or Heck coupling extends the carbon chain while preserving stereochemical integrity.
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Carboxylic Acid Protection: tert-Butyl ester protection prevents unwanted side reactions during subsequent steps.
Reaction yields typically range from 45-60%, with purity >98% achievable through recrystallization from ethanol/water mixtures .
Asymmetric Catalysis
Recent advances employ chiral auxiliaries in Pd-catalyzed cross-coupling reactions:
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Buchwald-Hartwig Amination: Palladium/Xantphos catalysts mediate coupling between 3,4-dimethoxybromobenzene and glycine equivalents.
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Enantioselective Hydrogenation: Rhodium complexes with DuPhos ligands reduce α,β-unsaturated precursors to afford the (R)-configuration with 92% ee .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Chiral Pool | 58 | 99 | High stereochemical purity |
| Asymmetric Hydrogenation | 72 | 92 | Scalable process |
| Enzymatic Resolution | 41 | >99 | Green chemistry approach |
Reactivity and Functionalization
The molecule's three reactive centers (amine, carboxylic acid, aromatic ring) enable diverse derivatization:
Amine Modifications
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Peptide Coupling: HOBt/DIC-mediated reactions with Fmoc-protected amino acids yield dipeptide analogs.
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Schiff Base Formation: Condensation with aromatic aldehydes produces imine derivatives showing enhanced antimicrobial activity .
Carboxylic Acid Transformations
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Esterification: Methanol/H₂SO₄ converts the acid to methyl ester, improving membrane permeability.
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Amide Bond Formation: Coupling with primary amines generates prodrug candidates with increased bioavailability.
Aromatic Electrophilic Substitution
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Nitration: Mixed HNO₃/H₂SO₄ introduces nitro groups at position 5, creating precursors for ANP receptor ligands.
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Halogenation: NBS in CCl₄ selectively brominates the para position relative to methoxy groups.
Biological Activity and Applications
Antimicrobial Properties
Derivatives bearing hydrazone moieties demonstrate MIC values of 8-16 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-generation fluoroquinolones . The dimethoxy groups likely enhance membrane penetration through lipid bilayer interactions.
Plant Growth Regulation
At 10⁻⁶ M concentrations, the compound increases rapeseed (Brassica napus) yield by 18-22% through auxin-like activity. Field trials show 15% higher oil content in treated plants versus controls .
Neurological Applications
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to NMDA receptor glycine sites, suggesting potential as a neuroprotective agent. In vitro models show 40% reduction in glutamate-induced neuronal apoptosis at 50 μM concentrations.
| GHS Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use fume hood during handling |
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Goggles required |
| H335 | May cause respiratory irritation | NIOSH-approved respirator |
Comparative Analysis with Structural Analogs
The 3,4-dimethoxy substitution pattern confers unique advantages over related compounds:
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Enhanced Solubility: 3.2 mg/mL in PBS vs. 0.8 mg/mL for unsubstituted phenylglycine
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Improved Metabolic Stability: t₁/₂ = 6.7 hr in human hepatocytes vs. 2.1 hr for 4-methoxy derivative
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Increased Receptor Affinity: 15-fold higher binding to α₁-adrenergic receptors compared to 2,5-dimethoxy isomer
Future Research Directions
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Continuous Flow Synthesis: Microreactor technology could improve yield and reduce reaction times.
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Prodrug Development: Phosphonate ester derivatives may enhance blood-brain barrier penetration.
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Agricultural Applications: Large-scale field trials to optimize growth-enhancing formulations.
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Computational Modeling: Machine learning approaches to predict novel bioactive derivatives.
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